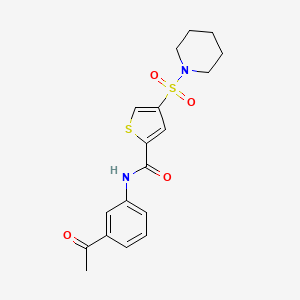
N-(3-acetylphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, commonly known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer and neurodegenerative disorders.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Research has focused on the synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including compounds structurally related to N-(3-acetylphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide. These compounds have been evaluated for their anticancer activity, showing good inhibitory activity against various cancer cell lines. This is particularly true for derivatives containing thiazolidinone rings or thiosemicarbazide moieties, which have shown promise in in vitro cytotoxicity assays against cancer cells (Atta & Abdel‐Latif, 2021).
Alzheimer's Disease Drug Candidates
A series of N-substituted derivatives of certain piperidinyl-based compounds have been synthesized and evaluated as potential drug candidates for Alzheimer's disease. These compounds were designed to inhibit enzyme activity relevant to Alzheimer's pathology, demonstrating potential as new therapeutic agents (Rehman et al., 2018).
Enzyme Inhibitory Activity
Thiophene-based heterocyclic compounds have been designed and evaluated for their enzyme inhibitory activities. Certain derivatives have shown significant inhibition against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), indicating potential applications in the development of enzyme inhibitors for therapeutic use (Cetin et al., 2021).
Antimicrobial Activity
Compounds derived from or similar to this compound have been explored for their antimicrobial properties. Specific derivatives adopting 1,3-dipolar cycloaddition methodology have demonstrated potential antibacterial and antifungal activities, showcasing their use in addressing microbial infections (Sowmya et al., 2018).
Central Nervous System (CNS) Depressant Activity
The synthesis of certain thiophene-3carboxamide derivatives, including those with a 4-(4-chlorophenyl) moiety, has been aimed at exploring CNS depressant activities. Such compounds have been evaluated for their potential use in modulating CNS functions, indicating a research interest in their applications for disorders involving CNS activity (Bhattacharjee, Saravanan, & Mohan, 2011).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-13(21)14-6-5-7-15(10-14)19-18(22)17-11-16(12-25-17)26(23,24)20-8-3-2-4-9-20/h5-7,10-12H,2-4,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMKAURJLGDZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

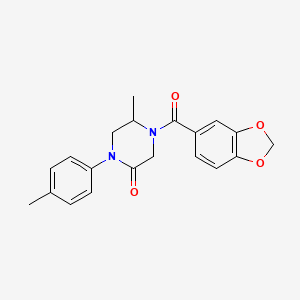
![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-2-(ethylamino)-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5600281.png)
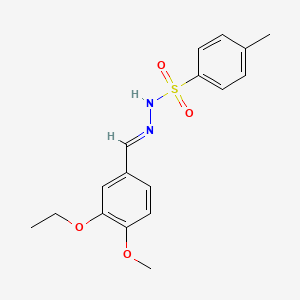
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-furoate](/img/structure/B5600291.png)
![2-[(phenoxycarbonyl)amino]ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5600294.png)
![N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5600300.png)
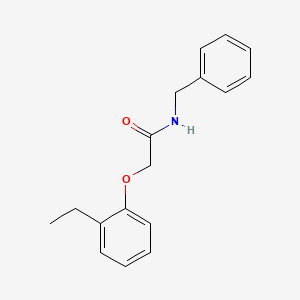
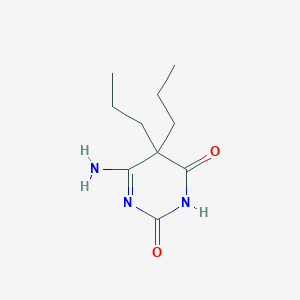

![4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5600328.png)
![N-benzyl-5-methyl-7-(5-methyl-2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5600340.png)
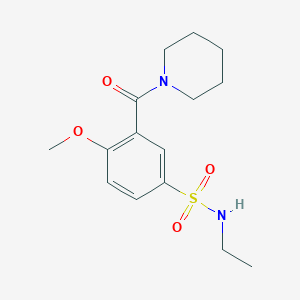
![3-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5600362.png)
![2-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(2-fluoroethyl)-5-methoxybenzamide](/img/structure/B5600380.png)